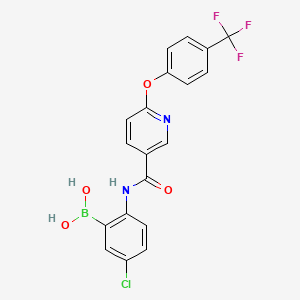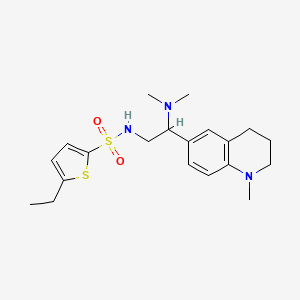![molecular formula C18H14O6S B2521415 methyl 3-[(4-methylphenyl)sulfonyl]-2-oxo-2H-chromene-6-carboxylate CAS No. 895645-57-5](/img/structure/B2521415.png)
methyl 3-[(4-methylphenyl)sulfonyl]-2-oxo-2H-chromene-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-[(4-methylphenyl)sulfonyl]-2-oxo-2H-chromene-6-carboxylate is a chemical compound with the molecular formula C18H14O6S . It is used in various chemical reactions and has been mentioned in the context of catalytic protodeboronation of pinacol boronic esters .
Molecular Structure Analysis
The molecular structure of this compound includes a chromene ring, a sulfonyl group attached to a 4-methylphenyl group, and a carboxylate group. The molecular weight is 358.365 Da .Chemical Reactions Analysis
This compound can participate in various chemical reactions. Organoboron compounds, which share structural similarities, can undergo a broad range of transformations including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of “methyl 3-(4-methylbenzenesulfonyl)-2-oxo-2H-chromene-6-carboxylate,” also known as “methyl 3-[(4-methylphenyl)sulfonyl]-2-oxo-2H-chromene-6-carboxylate,” focusing on six unique applications:
Anticancer Activity
Research has shown that compounds with a chromene core, such as methyl 3-(4-methylbenzenesulfonyl)-2-oxo-2H-chromene-6-carboxylate, exhibit significant anticancer properties. These compounds can induce apoptosis in cancer cells and inhibit cell proliferation. The sulfonyl group enhances the compound’s ability to interact with cellular targets, making it a promising candidate for developing new anticancer drugs .
Antimicrobial Properties
Methyl 3-(4-methylbenzenesulfonyl)-2-oxo-2H-chromene-6-carboxylate has been studied for its antimicrobial activity against various bacterial and fungal strains. The presence of the sulfonyl group increases the compound’s potency by disrupting microbial cell walls and inhibiting essential enzymes. This makes it a potential candidate for developing new antibiotics and antifungal agents .
Anti-inflammatory Effects
This compound has shown potential in reducing inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-2. Its anti-inflammatory properties make it a candidate for treating chronic inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease .
Antioxidant Activity
The chromene structure of this compound contributes to its antioxidant properties. It can scavenge free radicals and reduce oxidative stress, which is beneficial in preventing cellular damage and aging. This antioxidant activity is crucial for developing therapies for diseases related to oxidative stress, such as neurodegenerative disorders .
Neuroprotective Potential
Studies have indicated that methyl 3-(4-methylbenzenesulfonyl)-2-oxo-2H-chromene-6-carboxylate may have neuroprotective effects. It can protect neurons from damage caused by oxidative stress and inflammation, making it a potential therapeutic agent for neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Enzyme Inhibition
This compound has been investigated for its ability to inhibit various enzymes, including proteases and kinases. Enzyme inhibition is a critical mechanism in drug development for treating diseases such as cancer, viral infections, and metabolic disorders. The sulfonyl group enhances the compound’s binding affinity to enzyme active sites .
Photodynamic Therapy
Methyl 3-(4-methylbenzenesulfonyl)-2-oxo-2H-chromene-6-carboxylate has potential applications in photodynamic therapy (PDT). PDT involves using light-activated compounds to produce reactive oxygen species that can kill cancer cells or pathogens. The chromene core’s ability to absorb light and generate reactive species makes this compound suitable for PDT applications .
Material Science Applications
Beyond biomedical applications, this compound can be used in material science for developing new polymers and coatings. Its unique chemical structure allows it to impart desirable properties such as UV resistance and mechanical strength to materials, making it useful in various industrial applications .
Orientations Futures
The future directions for this compound could involve further exploration of its synthesis methods, chemical reactions, and potential applications. The development of clinically active drugs often relies on the use of heterocyclic scaffolds, many of which contain nitrogen . Therefore, this compound could potentially be used in the development of new pharmaceuticals.
Propriétés
IUPAC Name |
methyl 3-(4-methylphenyl)sulfonyl-2-oxochromene-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O6S/c1-11-3-6-14(7-4-11)25(21,22)16-10-13-9-12(17(19)23-2)5-8-15(13)24-18(16)20/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRYUFXZMJKRORR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C=CC(=C3)C(=O)OC)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

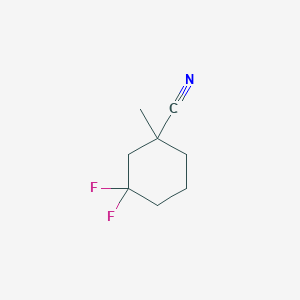
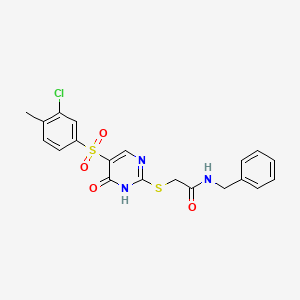
![3-methyl-6,7,8,9-tetrahydro-5H-benzo[4,5]thieno[2,3-d]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2521335.png)
![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B2521337.png)
![N-(3-(dimethylamino)propyl)-3,5-dimethoxy-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2521338.png)
![3-Ethyl-1-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-1-methylurea](/img/structure/B2521340.png)

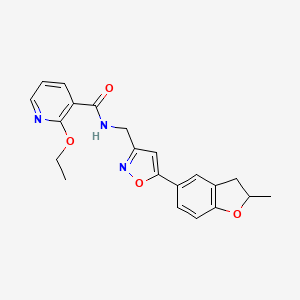
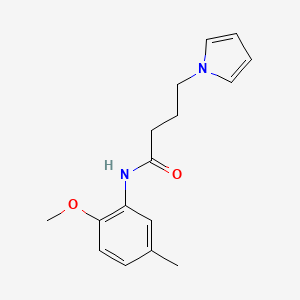
![4-(2-chlorophenyl)-3,7,7-trimethyl-4H,5H,6H,7H,8H,9H-[1,2]oxazolo[5,4-b]quinolin-5-one](/img/structure/B2521349.png)
